Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 5-Carboxyvanillic Acid: Properties, Analysis, and Applications
This guide provides a comprehensive technical overview of 5-Carboxyvanillic acid (5-CVA), a significant molecule in biotechnology, polymer science, and pharmaceutical research. As a key intermediate in the microbial degradation of lignin and a versatile bio-based building block, a thorough understanding of its chemical and physical properties is essential for researchers and developers in these fields.[1] This document moves beyond a simple data sheet to offer field-proven insights into its characterization, synthesis, and application, grounded in established scientific principles.
Molecular Structure and Physicochemical Properties
5-Carboxyvanillic acid, systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, is a member of the vanilloid chemical class.[1] Its structure is distinguished from the more common vanillic acid by the presence of a second carboxylic acid group at the 5-position of the benzene ring.[1] This additional functional group profoundly influences its acidity, polarity, and reactivity, making it a unique dicarboxylic aromatic acid.[1]
The structural progression from the widely known flavor compound, vanillin, to 5-Carboxyvanillic acid illustrates a pathway of oxidation, highlighting its place within this family of compounds.[1]
Caption: Structural evolution from Vanillin to 5-Carboxyvanillic acid.
Core Physicochemical Data
The dual carboxylic acid moieties and the phenolic hydroxyl group dictate the physical properties of 5-CVA, particularly its high melting point and solubility profile.
| Property | Value | Source |
| Systematic Name | 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | [1] |
| CAS Number | 2134-91-0 | [1] |
| Molecular Formula | C₉H₈O₆ | [2] |
| Molecular Weight | 212.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | >278°C (decomposes) | [4] |
| Boiling Point | 455.6°C at 760 mmHg | [5] |
| Density | 1.549 g/cm³ | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |
| Vapor Pressure | 4.29E-09 mmHg at 25°C | [5] |
| LogP | 0.79720 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
Spectroscopic and Analytical Characterization
Accurate structural confirmation and quantification of 5-CVA are critical for its application. A multi-technique approach involving NMR, IR, and mass spectrometry provides a complete picture, while chromatography is the cornerstone for its separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of 5-CVA.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. The two aromatic protons, being in different chemical environments, should appear as distinct doublets.[1] A sharp singlet corresponds to the three protons of the methoxy group (–OCH₃).[1] The acidic protons of the phenolic hydroxyl (–OH) and the two carboxylic acid groups (–COOH) typically present as broad signals whose chemical shifts are sensitive to solvent and concentration.[1] These acidic protons will readily exchange with deuterium upon a D₂O shake, leading to the disappearance of their signals, a key confirmatory test.[1]
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should resolve nine unique carbon signals.[1] The carbons of the two carboxyl groups are the most deshielded, resonating in the 165-185 ppm downfield region.[1] The six aromatic carbons appear between approximately 110-160 ppm, with those bonded to oxygen atoms shifted further downfield.[1] The methoxy carbon signal is expected in the 50-70 ppm range.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 5-CVA is dominated by features from its hydroxyl and carboxyl groups.
-
O-H Stretching: A very broad absorption band is expected in the 3500-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer and the phenolic -OH group.[6][7]
-
C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl group in an aromatic carboxylic acid should appear in the 1780-1710 cm⁻¹ range.[8]
-
C-O Stretching & O-H Bending: Bands corresponding to C-O stretching and O-H bending will be present in the 1450-1300 cm⁻¹ and 1300-1000 cm⁻¹ regions.[9]
-
Aromatic C=C Stretching: Medium intensity peaks will appear in the 1700-1500 cm⁻¹ region due to the benzene ring.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For 5-CVA (Exact Mass: 212.0321), electrospray ionization (ESI) in negative mode is highly effective, readily forming the [M-H]⁻ ion at m/z 211. Subsequent fragmentation (MS/MS) would likely involve the loss of H₂O (m/z 193) and CO₂ (m/z 167), providing confirmatory data for the presence of the carboxyl and hydroxyl groups.
Chromatographic Analysis: A Validated Workflow
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of 5-CVA from complex matrices, such as bioconversion broths or polymer reaction mixtures.[1]
Caption: Experimental workflow for HPLC-DAD analysis of 5-CVA.
This protocol describes a self-validating system for the accurate measurement of 5-CVA.
-
Preparation of Standards and Mobile Phase:
-
Prepare a 1 mg/mL stock solution of 5-CVA standard in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with Mobile Phase A.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid groups are protonated. This results in better retention on a C18 column and sharper, more symmetrical peak shapes.[1]
-
-
Sample Preparation:
-
Centrifuge the sample (e.g., bacterial culture) to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.
-
Dilute the filtered sample with Mobile Phase A to ensure the concentration falls within the calibrated range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 230 nm.[1]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-23 min: Column re-equilibration at 5% B
-
-
Causality: A gradient elution is employed to ensure that both polar and non-polar compounds in a complex sample are eluted efficiently, providing a clean separation of 5-CVA from potential contaminants.
-
-
Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve must have a correlation coefficient (R²) > 0.99 for acceptance.
-
Quantify 5-CVA in the unknown samples by interpolating their peak areas from the calibration curve.
-
Trustworthiness: The system is validated by running quality control (QC) samples at low, medium, and high concentrations alongside the unknowns. The calculated concentrations of the QCs must be within ±15% of their nominal value.
-
Role in Biological Systems and Biotechnology
5-Carboxyvanillic acid is a pivotal intermediate in the global carbon cycle, specifically in the microbial breakdown of lignin.[1] Lignin is a complex aromatic polymer that provides structural rigidity to plants and is a major, underutilized byproduct of the paper and biorefinery industries.[1]
Certain bacteria, such as Sphingobium lignivorans SYK-6, have evolved sophisticated enzymatic pathways to depolymerize lignin into smaller, value-added molecules.[10] 5-CVA is a key product in the degradation pathway of 5,5′-dehydrodivanillate (DDVA), a model compound representing a common C₅–C₅′ biphenyl linkage found in lignin.[1][10]
Caption: Role of 5-CVA in the microbial valorization of lignin.
This natural pathway is being exploited in synthetic biology. Researchers have successfully engineered industrially relevant strains like Pseudomonas putida KT2440 to express the necessary enzymes for converting DDVA into 5-CVA, demonstrating a proof-of-concept for a cell-based bioprocess to produce this valuable building block from lignin-derived materials.[10]
Applications in Drug Development and Material Science
The unique chemical structure of 5-CVA makes it a molecule of significant interest for both pharmaceutical and polymer applications.
Pharmaceutical Salt Formation
The carboxylic acid group is a common pharmacophore in many therapeutic agents.[11] However, it can sometimes lead to poor physicochemical properties like low solubility or membrane permeability.[12] 5-CVA, with its dicarboxylic acid nature, serves as an excellent "pro-molecule" or counter-ion for forming novel salts with active pharmaceutical ingredients (APIs).[1]
The formation of a salt between an API and 5-CVA can fundamentally alter the drug's properties:
-
Enhanced Solubility: Salt formation can significantly improve the aqueous solubility of a poorly soluble API, which is often a rate-limiting step for oral absorption.
-
Improved Stability: The salt form may exhibit greater solid-state stability and a longer shelf-life compared to the free acid or free base form of the drug.
-
Modified Bioavailability: By optimizing solubility and dissolution rate, the overall bioavailability of the API can be enhanced.[1]
This strategy is particularly valuable in the pre-clinical development phase, where lead compounds with promising biological activity are often hindered by poor drug-like properties.
Bio-based Polymer Synthesis
There is a significant industrial drive to replace petroleum-derived plastics with sustainable, bio-based alternatives.[13] 5-CVA, which can be produced from renewable lignin, is an attractive monomer for creating advanced polymers.[1]
Its two carboxylic acid groups make it an ideal building block for synthesizing polyesters through polycondensation reactions with diols (e.g., ethylene glycol).[1] The resulting polyester, poly(ethylene 5-carboxyvanillate) (PEC), has demonstrated promising thermal and mechanical properties, positioning it as a potential bio-based alternative to polyethylene terephthalate (PET).[1] The rigid aromatic core of 5-CVA imparts stiffness and a high glass transition temperature to the resulting polymer, while the other functional groups offer sites for further modification.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling 5-Carboxyvanillic acid.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including nitrile gloves, a lab coat, and safety glasses.[14]
-
Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to prevent inhalation of dust.[1][14]
-
Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is often refrigerated.[4][5]
Conclusion
5-Carboxyvanillic acid is more than a simple organic molecule; it is a nexus point connecting sustainable chemistry, advanced materials, and pharmaceutical science. Its role as a natural metabolite in lignin degradation provides a pathway for its bio-based production, while its dicarboxylic acid structure offers a versatile platform for creating novel polymers and improving the properties of therapeutic drugs. The analytical and handling protocols detailed in this guide provide a robust framework for researchers to confidently and accurately work with this promising chemical building block.
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